Cas no 3240-72-0 (5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione)
5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Diaminopyrimidine-2,4-diol
- 5,6-Diaminouracil
- 5,6-Diamino-2,4(1H,3H)-pyrimidinedione
- 5,6-Diamino-2,4-dihydroxypyrimidine, Hydrochloride Salt
- 4,5-Diamino-2,6-dihydroxypyrimidine
- 4,5-Diaminouracil
- 5,6-Diamino-2,4-dihydroxypyrimidine
- 2,4-dihydroxy-5,6-diaminopyrimidine
- 3h)-pyrimidinedione,5,6-diamino-4(1h
- 4,5-DIAMINOURACIL,HYDROCHLORIDE SALT
- 5 6-DIAMINOURACIL MONOHYDROCHLORIDE
- 5,6-Diamino-1H-pyrimidin-2,4-dion
- 5,6-diamino-1H-pyrimidine-2,4-dione
- 5,6-diaminopyrimidine-2,4(1H,3H)-dione
- 5,6-DIAMINOURACIL HYDROCHLORIDE
- AURORA KA-3868
- 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AMY25282
- 5,6-diamino-2,4-pyrimidinediol
- UNII-VEU0FRO9FL
- HMS3604N12
- Q27094704
- CHEBI:46252
- 3240-72-0
- SB57764
- 2,4-dihydroxy-5,6-diaminopyrimidin
- 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
- 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, monohydrochloride
- 5,6-diaminopyrimidine-2,4-dione
- VEU0FRO9FL
- 13034-83-8
- CHEMBL34076
- AS-18288
- 5,6-diamino-pyrimidine-2,4-diol
- AKOS006229073
- PD007206
- MFCD00016632
- AI3-52130
- AKOS015854568
- AC-26614
- CS-W002107
- 4,5-diamino-pyrimidin-2,6-dione
- J-018602
- NS00029273
- DB03826
- FT-0619810
- BBTNLADSUVOPPN-UHFFFAOYSA-N
- A5762
- 5,6-diamino-uracil
- URN
- SY024251
- SCHEMBL33925
- EINECS 221-809-7
- DTXSID9062930
- 5,6-Diaminopyrimidine-2,4-diol, 95%
- 2,4(1H,3H)Pyrimidinedione, 5,6diamino
- STL003068
- DTXCID4038506
- pyrimidine, 4,5-diamino-2,6-dihydroxy-
- DB-349729
- DB-048140
- ALBB-023445
- 2,4(1H,3H)-pyrimidinedione, 5,6-diamino-, sulfuric acid (2:1)
- diaminouracil
- DB-026304
- BBL036794
- STL477754
- 5,6Diamino2,4dihydroxypyrimidine
- DB-068625
- ND66272
- 221-809-7
-
- MDL: MFCD00023155
- Inchi: 1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
- InChI Key: BBTNLADSUVOPPN-UHFFFAOYSA-N
- SMILES: O=C1C(=C(N)NC(N1)=O)N
Computed Properties
- Exact Mass: 178.02600
- Monoisotopic Mass: 142.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110A^2
- XLogP3: -1.9
Experimental Properties
- Melting Point: >250°C
- Boiling Point: 778.7ºC at 760 mmHg
- Flash Point: 424.7ºC
- PSA: 117.76000
- LogP: 0.19200
5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134114-250mg |
5,6-Diamino-2,4-dihydroxypyrimidine,HydrochlorideSalt |
3240-72-0 | 250mg |
¥178.00 | 2021-05-25 | ||
| Fluorochem | 076563-1g |
5,6-Diamino-2,4-dihydroxypyrimidine |
3240-72-0 | 95% | 1g |
£48.00 | 2022-03-01 | |
| Chemenu | CM167304-5g |
5,6-Diamino-2,4-dihydroxypyrimidine |
3240-72-0 | 95% | 5g |
$183 | 2021-08-05 | |
| Chemenu | CM167304-10g |
5,6-Diamino-2,4-dihydroxypyrimidine |
3240-72-0 | 95% | 10g |
$252 | 2021-08-05 | |
| Chemenu | CM167304-25g |
5,6-Diamino-2,4-dihydroxypyrimidine |
3240-72-0 | 95% | 25g |
$454 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024251-0.25g |
5,6-Diaminouracil |
3240-72-0 | >95% | 0.25g |
¥53.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024251-1g |
5,6-Diaminouracil |
3240-72-0 | >95% | 1g |
¥211.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024251-5g |
5,6-Diaminouracil |
3240-72-0 | >95% | 5g |
¥827.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024251-10g |
5,6-Diaminouracil |
3240-72-0 | >95% | 10g |
¥1259.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024251-25g |
5,6-Diaminouracil |
3240-72-0 | >95% | 25g |
¥2006.00 | 2025-04-15 |
5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers
5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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1. Synthesis and characterisation of chelating polycarboxylate ligands capable of forming intermolecular, complementary triple hydrogen bondsStefan Ulvenlund,Alexandra S. Georgopoulou,D. Michael P. Mingos,Ian Baxter,Simon E. Lawrence,Andrew J. P. White,David J. Williams J. Chem. Soc. Dalton Trans. 1998 1869
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2. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groupsMark Cushman,Wai Cheong Wong,Adelbert Bacher J. Chem. Soc. Perkin Trans. 1 1986 1043
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Wei Li,Bing-Jie Han,Jun-Hua Yao,Guang-Bin Jiang,Yun-Jun Liu RSC Adv. 2015 5 24534
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Additional information on 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione
Latest Research Advances on 5,6-Diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 3240-72-0) in Chemical Biology and Pharmaceutical Applications
5,6-Diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 3240-72-0), a pyrimidine derivative, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of nucleoside analogs and other bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of antiviral and anticancer agents. The unique structural features of this compound, including its ability to form hydrogen bonds and participate in π-stacking interactions, make it a valuable scaffold for designing novel therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antiviral properties of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives against RNA viruses, including SARS-CoV-2. The researchers synthesized a series of analogs and evaluated their inhibitory effects on viral replication. The results demonstrated that certain derivatives exhibited potent activity, with IC50 values in the low micromolar range. Molecular docking studies revealed that these compounds likely target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. These findings highlight the potential of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione as a starting point for developing broad-spectrum antiviral agents.
In the field of oncology, a recent preprint on bioRxiv reported the discovery of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione-based small molecules that selectively inhibit DNA repair pathways in cancer cells. The study utilized a high-throughput screening approach to identify compounds that sensitize tumor cells to radiation therapy. One lead compound, derived from 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione, showed remarkable synergy with ionizing radiation in preclinical models of glioblastoma. Mechanistic studies indicated that this compound disrupts homologous recombination repair by interfering with RAD51 foci formation. This research opens new avenues for developing radiosensitizers to improve the efficacy of cancer radiotherapy.
Another emerging application of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione is in the design of metal-organic frameworks (MOFs) for drug delivery. A 2024 publication in Advanced Functional Materials described the synthesis of a zinc-based MOF incorporating this pyrimidine derivative as a linker. The resulting MOF demonstrated pH-responsive drug release properties and high loading capacity for doxorubicin. In vitro studies showed enhanced cytotoxicity against breast cancer cells compared to free doxorubicin, suggesting that this platform could improve the therapeutic index of chemotherapeutic agents. The researchers attributed this effect to the controlled release kinetics and tumor microenvironment-targeting capabilities of the MOF.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione. A green chemistry approach published in Organic Process Research & Development in 2023 reported a biocatalytic method using engineered aminotransferases. This enzymatic process achieved high yields (up to 85%) with excellent enantioselectivity and significantly reduced waste generation compared to traditional chemical synthesis. The availability of such sustainable production methods will facilitate broader exploration of this compound's pharmaceutical potential while addressing environmental concerns associated with chemical manufacturing.
Looking ahead, the diverse biological activities and synthetic versatility of 5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione position it as a promising scaffold for future drug discovery efforts. Ongoing research is exploring its applications in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in models of Parkinson's disease. Additionally, its potential as a building block for nucleic acid therapeutics continues to be investigated, particularly in the context of antisense oligonucleotides and small interfering RNAs. As our understanding of this compound's pharmacological properties deepens, we anticipate seeing more clinical candidates derived from this core structure in the coming years.
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